molecular formula C11H19N5O B13427470 (Z)-N'-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide

Cat. No.: B13427470
M. Wt: 237.30 g/mol
InChI Key: LECIKFCJVOWIQN-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is a synthetic organic compound that features a unique structure combining a pyrazole ring, a piperidine ring, and an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

    Introduction of the Acetimidamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can target the imidamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, aiming to discover new therapeutic agents.

Medicine

In medicinal chemistry, (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N’-hydroxy-2-(3-(1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide: Lacks the methyl group on the pyrazole ring.

    (Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide: Lacks the imidamide group.

Uniqueness

(Z)-N’-hydroxy-2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is unique due to the presence of both the pyrazole and piperidine rings, as well as the acetimidamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

N'-hydroxy-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C11H19N5O/c1-15-6-4-10(13-15)9-3-2-5-16(7-9)8-11(12)14-17/h4,6,9,17H,2-3,5,7-8H2,1H3,(H2,12,14)

InChI Key

LECIKFCJVOWIQN-UHFFFAOYSA-N

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)C/C(=N/O)/N

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CC(=NO)N

Origin of Product

United States

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